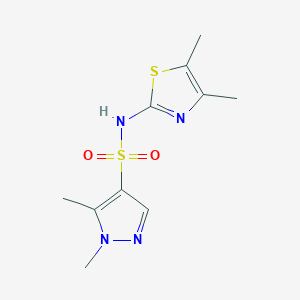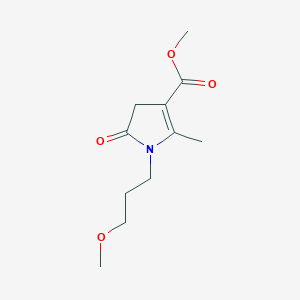
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that is synthesized through a multistep process.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
In addition to cancer treatment, N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has the ability to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to protect against the degeneration of dopaminergic neurons in the brain, which are affected in Parkinson's disease. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to improve insulin sensitivity in animal models of diabetes.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can inhibit the growth of cancer cells, as well as induce apoptosis, or programmed cell death, in these cells. It has also been shown to reduce inflammation in the body, which is associated with a number of diseases, including cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different disease models.
Orientations Futures
There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide. One area of interest is in the development of new cancer therapies based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has the ability to inhibit the growth of a wide range of cancer cells, making it a promising candidate for the development of new treatments.
Another area of interest is in the development of new treatments for Alzheimer's disease. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has the ability to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. This makes it a promising candidate for the development of new treatments for this devastating disease.
In addition to cancer and Alzheimer's disease, there is also interest in the potential use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide in the treatment of other diseases, including Parkinson's disease and diabetes. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has the ability to protect against the degeneration of dopaminergic neurons in the brain, which are affected in Parkinson's disease. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Conclusion
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. While there is still much to learn about its mechanism of action, N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide holds great promise for the development of new treatments for a wide range of diseases.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-6-8(3)17-10(12-6)13-18(15,16)9-5-11-14(4)7(9)2/h5H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBCRVFRLFIGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=C(N(N=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4849855.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)
![ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4849876.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B4849881.png)
![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![N-cyclopentyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4849885.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4849892.png)




![N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide](/img/structure/B4849935.png)
![2-[3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4849947.png)